molecular formula C19H29N7O B5510434 N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

Cat. No.: B5510434
M. Wt: 371.5 g/mol
InChI Key: NYGGNGIUYOQXIV-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine is a useful research compound. Its molecular formula is C19H29N7O and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.24335857 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclocondensation Applications

Cyclocondensation reactions involving compounds structurally related to N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine have been studied. For example, Desenko et al. (1998) investigated the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine and hydrazine, leading to various tetrahydro compounds and demonstrating the potential for complex heterocyclic synthesis (Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H., 1998).

Synthesis of Novel Analogues

The creation of novel guanine analogues has been researched using similar compounds. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using a process involving dimethyl alpha-ethoxymethylidineacetonedicarboxylate and hydrazine (Ehler, K. W., Robins, R. K., & Meyer, R. B., 1977).

Magnetic Resonance Studies

Compounds in the same chemical family have been used in magnetic resonance studies. Armarego et al. (1971) studied the shifts of proton resonances in π-deficient nitrogen heterocycles induced by Tris(dipivaloylmethanato)europium, providing insights into the behavior of these heterocycles (Armarego, W., Batterham, T., & Kershaw, J. R., 1971).

Ring-Opening Reactions

Jones and Phipps (1976) explored the ring-opening reactions of 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines. This research contributes to understanding the reactivity and potential applications of compounds similar to the one (Jones, G., & Phipps, J. R., 1976).

1,3-Dipolar Cycloadditions and Biological Activities

Zaki et al. (2016) investigated the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and other related compounds, showcasing the diverse biological activities of these structures (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).

Synthesis of Substituted Piperidines

Katritzky et al. (1999) synthesized substituted piperidines, a process relevant to the structure of the compound . Their research illustrates the versatility of these compounds in synthesizing diverse molecular structures (Katritzky, A., Luo, Z., & Cui, X., 1999).

Ligand Binding Studies

Research by Rowley et al. (1997) on 4-heterocyclylpiperidines as ligands at the human dopamine D4 receptor demonstrates the potential of similar compounds in receptor binding studies, which could be relevant for pharmaceutical applications (Rowley, M., et al., 1997).

Properties

IUPAC Name

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-6-9-25(12-14)19(27)15-11-20-26-10-5-4-8-16(15)26/h11,14H,4-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGGNGIUYOQXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=C4CCCCN4N=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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